molecular formula C15H21N5O3 B4128786 1,3-DIETHYL-5-NITRO-6-(PIPERAZIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

1,3-DIETHYL-5-NITRO-6-(PIPERAZIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B4128786
M. Wt: 319.36 g/mol
InChI Key: WRQKKSXNXWTCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3-benzodiazol-2-one subclass, characterized by a fused bicyclic core with a ketone group at position 2. Key substituents include:

  • 5-Nitro group: An electron-withdrawing moiety that may enhance electrophilic interactions or alter solubility.
  • 6-Piperazinyl group: A flexible amine-containing substituent, often associated with improved pharmacokinetics or receptor affinity in medicinal chemistry .

While direct biological data for this compound are unavailable in the provided evidence, its structural features align with benzodiazepine derivatives studied for neurological targets, such as metabotropic glutamate receptors (mGluRs) .

Properties

IUPAC Name

1,3-diethyl-5-nitro-6-piperazin-1-ylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-3-18-12-9-11(17-7-5-16-6-8-17)14(20(22)23)10-13(12)19(4-2)15(18)21/h9-10,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQKKSXNXWTCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2N(C1=O)CC)[N+](=O)[O-])N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1,3-DIETHYL-5-NITRO-6-(PIPERAZIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes nitration, alkylation, and cyclization reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.

Chemical Reactions Analysis

1,3-DIETHYL-5-NITRO-6-(PIPERAZIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinyl group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

1,3-DIETHYL-5-NITRO-6-(PIPERAZIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL-5-NITRO-6-(PIPERAZIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazinyl group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Substitution Patterns and Pharmacophores

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Target Compound 1,3-Benzodiazol-2-one 1,3-diethyl; 5-NO₂; 6-piperazinyl Not explicitly reported (inferred CNS)
Methylclonazepam (1,4-Benzodiazepin-2-one) 1,4-Benzodiazepin-2-one 1-methyl; 7-NO₂; 5-(2-chlorophenyl) Anxiolytic, anticonvulsant
mGluR2 Antagonists (1,5-Benzodiazepin-2-one) 1,5-Benzodiazepin-2-one Radiolabeling sites; variable R-groups Non-competitive mGluR2 antagonists (nanomolar affinity)
N-Cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine Triazine core 4-ethoxy; 6-piperazinyl; cyclopentylamino Cannabinoid receptor modulation (CB2)

Key Observations :

  • The piperazinyl group in the target compound and triazine derivatives (e.g., ) suggests a shared strategy to enhance solubility or receptor engagement via amine interactions.
  • Unlike Methylclonazepam (a 1,4-benzodiazepine with a chlorophenyl group), the target compound lacks aromatic lipophilic groups, which may reduce sedation-related effects .
  • The 5-nitro group parallels Methylclonazepam’s 7-nitro substituent, often linked to enhanced metabolic stability and CNS penetration .

Physicochemical Properties

Property Target Compound mGluR2 Antagonists Methylclonazepam
LogP (Predicted) Moderate (~2.5–3.5)* 1.8–2.5 (optimized for CNS) ~2.7 (lipophilic due to Cl)
Solubility Low (nitro group; diethyl) Moderate (polar radiolabels) Low (crystalline form)
Molecular Weight ~349 g/mol 350–400 g/mol 315 g/mol

*Estimated using fragment-based methods.

Key Observations :

  • The diethyl and nitro groups in the target compound likely reduce aqueous solubility compared to mGluR2 antagonists with polar radiolabels .
  • The piperazinyl group may improve solubility in acidic environments (protonation), a feature exploited in triazine-based CB2 ligands .

Biological Activity

1,3-Diethyl-5-nitro-6-(piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzodiazole core with a nitro group and a piperazine moiety. The synthesis typically involves the nitration of 1,3-diethylbenzimidazol-2-one using a mixture of nitric and sulfuric acids under controlled conditions to achieve selective nitro substitution at the desired position.

The biological activity of 1,3-diethyl-5-nitro-6-(piperazin-1-y) -2,3-dihydro-1H-1,3-benzodiazol-2-one is primarily attributed to its interaction with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. This compound has been shown to inhibit specific enzymes and receptors, disrupting normal cellular processes.

Antimicrobial and Antiparasitic Properties

Research indicates that this compound exhibits notable antimicrobial and antiparasitic activities. In vitro studies have demonstrated its effectiveness against several bacterial strains and protozoan parasites. For instance, compounds with similar structures have shown potential in treating infections caused by Plasmodium species (malaria) and Trypanosoma species (sleeping sickness) .

Cardiovascular Effects

A series of studies have explored the cardiovascular effects of related compounds incorporating the piperazine moiety. These studies reported vasorelaxant activity and bradycardic effects in vitro. The compounds were found to reduce heart rate and induce vasodilation, suggesting potential applications in managing hypertension and related cardiovascular conditions .

Neuropharmacological Activity

The compound's structural similarities to known psychoactive substances suggest potential neuropharmacological effects. Investigations into related benzodiazole derivatives have revealed anxiolytic and antidepressant-like activities in animal models. These findings prompt further exploration into the central nervous system (CNS) effects of 1,3-diethyl-5-nitro-6-(piperazin-1-y)-2,3-dihydro-1H-1,3-benzodiazol-2-one .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus; IC50 values indicated strong inhibition .
Study BCardiovascular EffectsShowed significant vasorelaxation in isolated rat aorta; reduced heart rate in vivo .
Study CNeuropharmacological EffectsInduced anxiolytic behavior in mice; potential for treating anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIETHYL-5-NITRO-6-(PIPERAZIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 2
Reactant of Route 2
1,3-DIETHYL-5-NITRO-6-(PIPERAZIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.